Dicyclomine

Vue d'ensemble

Description

La dicyclomine est un antispasmodique et un anticholinergique synthétique de type amine tertiaire. Elle est principalement utilisée pour traiter les spasmes intestinaux, tels que ceux observés dans le syndrome du côlon irritable et les troubles fonctionnels de l'intestin . La this compound agit en relaxant les muscles lisses du tube digestif, réduisant ainsi la force et la fréquence des contractions musculaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la dicyclomine implique plusieurs réactions chimiques, notamment la condensation, l'alkylation, l'hydrolyse basique et la neutralisation acido-basique . Le procédé commence généralement par la condensation de la cyclohexanone avec la diéthylamine pour former le produit intermédiaire. Ce dernier subit ensuite une alkylation avec du chloroformiate d'éthyle, suivie d'une hydrolyse basique pour donner le produit final, la this compound .

Méthodes de production industrielle

En milieu industriel, le chlorhydrate de this compound est produit en utilisant une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique un contrôle strict des conditions de réaction, telles que la température, le pH et le temps de réaction, afin de garantir un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La dicyclomine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : Elle peut être réduite pour former des amines secondaires.

Substitution : La this compound peut subir des réactions de substitution nucléophile, où le groupe diéthylamino peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les halogénures et les amines sont utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Oxydes de this compound.

Réduction : Amines secondaires.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les activités anticholinergiques et antispasmodiques.

Biologie : Etudiée pour ses effets sur les cellules musculaires lisses et les voies de neurotransmission.

Médecine : Largement utilisée en recherche clinique pour traiter les troubles gastro-intestinaux comme le syndrome du côlon irritable.

Industrie : Utilisée dans la formulation de produits pharmaceutiques pour le soulagement gastro-intestinal.

Mécanisme d'action

La this compound exerce ses effets par un double mécanisme :

Activité antimuscarinique : Elle agit comme un antagoniste au niveau des récepteurs muscariniques M1, M2 et M3, inhibant l'action de l'acétylcholine sur les cellules musculaires lisses.

Relaxation musculaire lisse directe : La this compound relaxe également directement les muscles lisses en inhibant l'action de la bradykinine et de l'histamine.

Applications De Recherche Scientifique

Dicyclomine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study anticholinergic and antispasmodic activities.

Biology: Investigated for its effects on smooth muscle cells and neurotransmitter pathways.

Medicine: Extensively used in clinical research for treating gastrointestinal disorders like irritable bowel syndrome.

Industry: Utilized in the formulation of pharmaceutical products for gastrointestinal relief.

Mécanisme D'action

Dicyclomine exerts its effects through a dual mechanism:

Antimuscarinic Activity: It acts as an antagonist at muscarinic M1, M2, and M3 receptors, inhibiting the action of acetylcholine on smooth muscle cells.

Direct Smooth Muscle Relaxation: This compound also directly relaxes smooth muscle by inhibiting the action of bradykinin and histamine.

Comparaison Avec Des Composés Similaires

Composés similaires

Hyoscyamine : Un autre agent anticholinergique utilisé pour traiter les troubles gastro-intestinaux.

Atropine : Un agent antimuscarinique bien connu avec des applications similaires.

Scopolamine : Utilisée pour ses propriétés antispasmodiques et antiémétiques.

Unicité de la dicyclomine

La this compound est unique en raison de son double mécanisme d'action, combinant à la fois une activité antimuscarinique et une relaxation musculaire lisse directe. Cela la rend particulièrement efficace dans le traitement des spasmes du tube digestif .

Activité Biologique

Dicyclomine, also known as dicycloverine, is a tertiary amine with anticholinergic properties primarily used to treat gastrointestinal disorders, particularly irritable bowel syndrome (IBS). In addition to its antispasmodic effects, recent studies have revealed significant biological activities, including antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Pharmacological Profile

This compound acts as an antagonist of muscarinic acetylcholine receptors (M1, M2, and M3) and exhibits non-competitive inhibition of histamine and bradykinin. Its primary pharmacological actions include:

- Muscle Relaxation : this compound relaxes smooth muscle in the gastrointestinal tract.

- Anticholinergic Effects : It reduces secretions and motility in the gut.

Table 1: Pharmacological Actions of this compound

| Action Type | Mechanism | Target Receptors |

|---|---|---|

| Antagonist | Inhibition of acetylcholine | M1, M2, M3 |

| Non-competitive inhibition | Blocking histamine effects | Histamine receptors |

| Muscle relaxant | Smooth muscle relaxation | Gastrointestinal tract |

Antimicrobial Activity

Recent studies have highlighted this compound's potential as an antimicrobial agent. Research indicates that this compound exhibits significant antibacterial activity against various pathogenic bacteria.

In Vitro Studies

In vitro experiments have demonstrated that this compound possesses bacteriostatic and bactericidal properties. The minimum inhibitory concentration (MIC) was determined using agar and broth dilution methods.

- Bacteriostatic Activity : Effective against Shigella dysenteriae at 25-100 µg/ml.

- Bactericidal Activity : Effective against Staphylococcus aureus at concentrations as low as 10 µg/ml.

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (µg/ml) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 10 | Bactericidal |

| Shigella dysenteriae | 25-100 | Bacteriostatic |

| Salmonella typhimurium | 30 | Protective in vivo |

In Vivo Studies

Animal studies further support the antimicrobial potential of this compound. When administered to Swiss white mice at doses of 30 and 60 µg/mouse, the drug provided significant protection against lethal doses of Salmonella typhimurium.

Case Study: this compound's Protective Efficacy

A study conducted on Swiss white mice demonstrated that this compound could protect against bacterial challenges. The results were statistically significant (p < 0.001), indicating its potential for development as an antimicrobial agent.

Clinical Implications

This compound's dual role as an antispasmodic and potential antimicrobial agent opens avenues for its use in treating gastrointestinal infections alongside its traditional applications in IBS management. Given its established safety profile in therapeutic use, further research could enhance its utility in clinical settings.

Adverse Effects and Considerations

Despite its benefits, this compound is associated with several side effects due to its anticholinergic properties:

- Common Side Effects : Dry mouth, dizziness, blurred vision, nausea.

- Severe Cases : Instances of abuse leading to anticholinergic toxicity have been reported, necessitating careful monitoring during treatment.

Table 3: Adverse Effects of this compound

| Side Effect | Incidence (%) |

|---|---|

| Dry Mouth | 33 |

| Dizziness | 40 |

| Blurred Vision | 27 |

| Nausea | 14 |

Propriétés

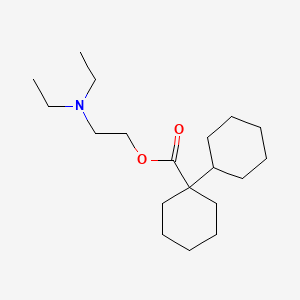

IUPAC Name |

2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h17H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURUTKGFNZGFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67-92-5 (hydrochloride) | |

| Record name | Dicyclomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022926 | |

| Record name | Dicyclomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dicyclomine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN WATER ABOUT 25% /HYDROCHLORIDE/, 1 G IN 13 ML WATER, 5 ML ALC, 2.5 ML CHLOROFORM, 770 ML ETHER; INSOL IN ALKALINE AQ MEDIUM /HCL/, 3.27e-03 g/L | |

| Record name | DICYCLOMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicyclomine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dicyclomine achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors; and partially through antagonism of bradykinin and histamine. Dicyclomine non-competitively inhibits the action of bradykinin and histamine, resulting in direct action on the smooth muscle, and decreased strength of contractions seen in spasms of the ileum., ...MAJOR ACTION APPEARS TO BE NONSPECIFIC DIRECT RELAXANT ACTION ON SMOOTH MUSLCE RATHER THAN COMPETITIVE ANTAGONISM OF ACH. | |

| Record name | Dicyclomine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICYCLOMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

77-19-0, 67-92-5 | |

| Record name | Dicyclomine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclomine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Di-syntramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Bicyclohexyl]-1-carboxylic acid, 2-(diethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicycloverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KV4X8IF6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICYCLOMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicyclomine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165-166 | |

| Record name | Dicyclomine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.